

CAS number 630-20-6 chemical information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1,2-Tetrachloroethane**

Cat. No.: **B7800634**

[Get Quote](#)

Chemical Identification and Properties

1,1,1,2-Tetrachloroethane (CAS No. 630-20-6) is a chlorinated hydrocarbon, appearing as a colorless heavy liquid with a sweet, chloroform-like odor.[\[1\]](#)[\[2\]](#) It is not known to occur naturally. [\[1\]](#) Historically, it was used as a solvent in various industrial applications, including the manufacturing of insecticides, herbicides, varnishes, and paints, and as a key intermediate in the production of trichloroethylene and tetrachloroethylene.[\[1\]](#) Currently, its commercial use is limited, and it primarily serves as a chemical intermediate.[\[1\]](#)

Table 1: Chemical Identifiers

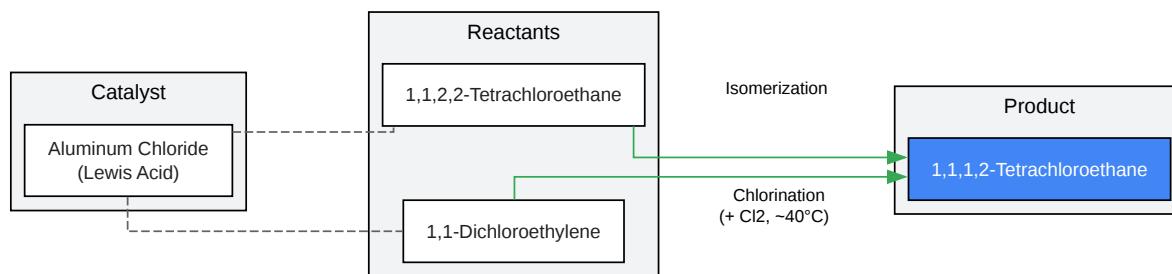
Identifier	Value
IUPAC Name	1,1,1,2-Tetrachloroethane
CAS Number	630-20-6
Molecular Formula	C ₂ H ₂ Cl ₄ [1] [2]
Molecular Weight	167.85 g/mol [1]
Synonyms	asym-tetrachloroethane, R-130a, HCC 130a [1] [2]
InChI Key	QVLAWKAXOMEXPM-UHFFFAOYSA-N [2]

| SMILES | C(C(Cl)(Cl)Cl)Cl[\[2\]](#) |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless heavy liquid [1]
Melting Point	-70.2 °C [1] [2]
Boiling Point	130.2 - 130.5 °C [1] [2]
Density	1.5406 g/cm³ at 20 °C [1]
Vapor Pressure	1 kPa at 17 °C [1]
Solubility in Water	1.07 g/L at 25 °C (Slightly soluble) [1]
Solubility in Organic Solvents	Soluble in acetone, benzene, chloroform; miscible with diethyl ether and ethanol [1]

| Octanol/Water Partition Coefficient (log P) | 2.93[\[1\]](#) |


Experimental Protocols

Synthesis Methods

1,1,1,2-Tetrachloroethane can be produced through several industrial processes. It often arises as a by-product in the chlorination of other ethanes.[\[1\]](#) Key synthesis routes include:

- Isomerization of 1,1,2,2-Tetrachloroethane: This process uses a Lewis acid catalyst, such as aluminum chloride, to convert the symmetric isomer to the 1,1,1,2-isomer.[\[1\]](#)
- Chlorination of 1,1-Dichloroethylene: This reaction is conducted in the liquid phase at approximately 40 °C, also catalyzed by aluminum chloride.[\[1\]](#)
- Chlorination of 1,1,2-Trichloroethane: A direct chlorination reaction can produce **1,1,1,2-tetrachloroethane**.[\[2\]](#)
 - Reaction: $\text{CHCl}_2-\text{CH}_2\text{Cl} + \text{Cl}_2 \rightarrow \text{CCl}_3-\text{CH}_2\text{Cl} + \text{HCl}$ [\[2\]](#)
- Simultaneous Dehydrochlorination and Chlorination of 1,1-Dichloroethane: A more complex method involves preparing a solution of 1,1-dichloroethane in chloroform with sulfuryl

chloride. This mixture is passed through a reactor packed with a Y-type zeolite catalyst at 125-200°C. The simultaneous reactions overcome equilibrium limitations of dehydrochlorination alone, leading to high conversion rates.[3]

[Click to download full resolution via product page](#)

Diagram 1: Key synthesis pathways for **1,1,1,2-tetrachloroethane**.

Analytical Methods

The analysis of **1,1,1,2-tetrachloroethane**, particularly in environmental and biological samples, typically involves chromatographic techniques. The NIOSH 1019 method provides a validated protocol for air sampling and analysis.

Protocol: NIOSH Method 1019 for Air Analysis[4][5]

- Sampling:
 - A known volume of air is drawn through a solid sorbent tube, typically containing petroleum charcoal (100 mg/50 mg sections).[5]
 - The recommended flow rate is between 0.01 and 0.2 L/min for a total sample size of 3 to 30 L.[4]
- Sample Preparation:
 - The front and back sections of the charcoal are placed in separate vials.

- 1.0 mL of carbon disulfide (CS₂) is added to each vial to desorb the analyte.[4]
- The vials are agitated for 30 minutes.[4]
- Analysis:
 - An aliquot of the sample is injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).[5]
 - Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.[4]

For biological matrices, methods often involve purge-and-trap or headspace analysis followed by Gas Chromatography/Mass Spectrometry (GC/MS) for sensitive detection.[6]

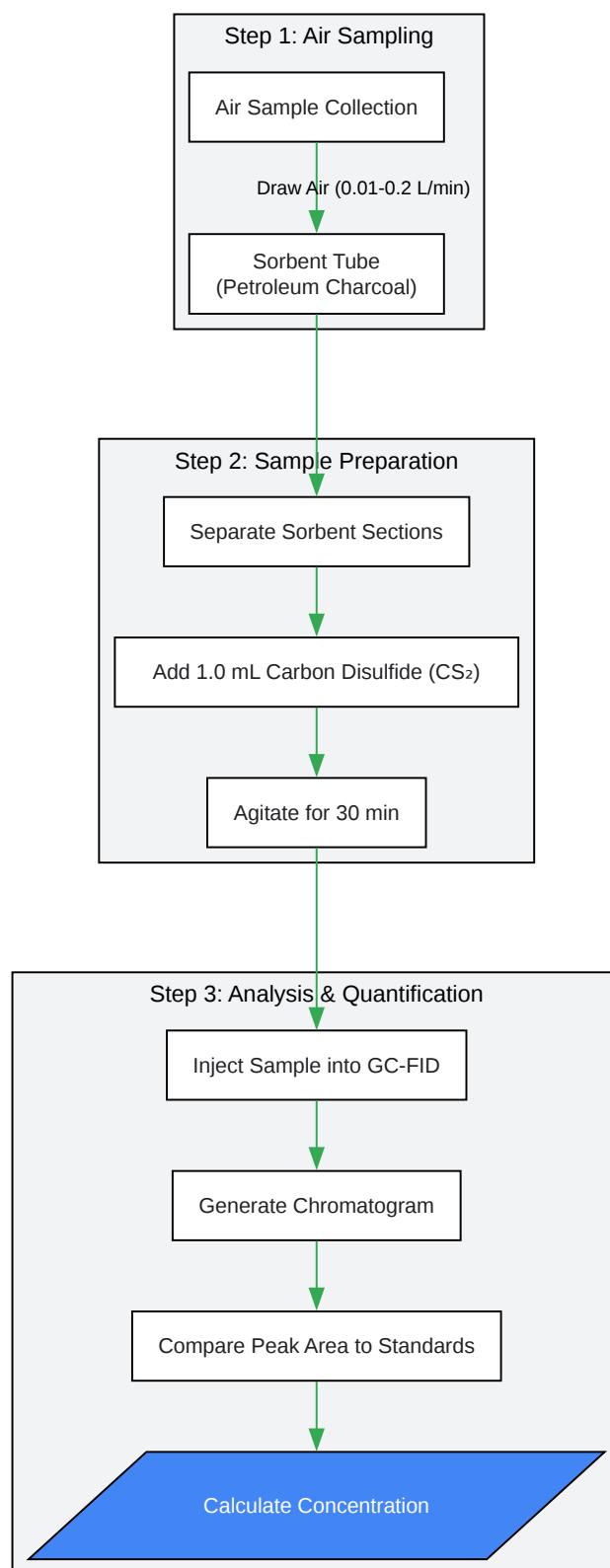

[Click to download full resolution via product page](#)

Diagram 2: Workflow for NIOSH Method 1019 analytical protocol.

Metabolism and Toxicology

Metabolism

No data on the metabolism of **1,1,1,2-tetrachloroethane** in humans is available.[\[1\]](#) However, studies in rodents show it is metabolized and its metabolites are primarily excreted in the urine.[\[1\]](#)

The metabolic pathway involves several key transformations:

- The parent compound is metabolized to tetrachloroethanol.
- Tetrachloroethanol is then conjugated to form its glucuronide.
- Trichloroacetic acid is another major metabolite.[\[1\]](#)
- Minor metabolic pathways can also form 1,1-dichloroethylene and 1,1,2-trichloroethane.[\[1\]](#)
- In vitro studies with rat liver microsomes indicate that NADPH-dependent reductive metabolism yields 1,1-dichloroethylene and 1,1,2-trichloroethane.[\[7\]](#)

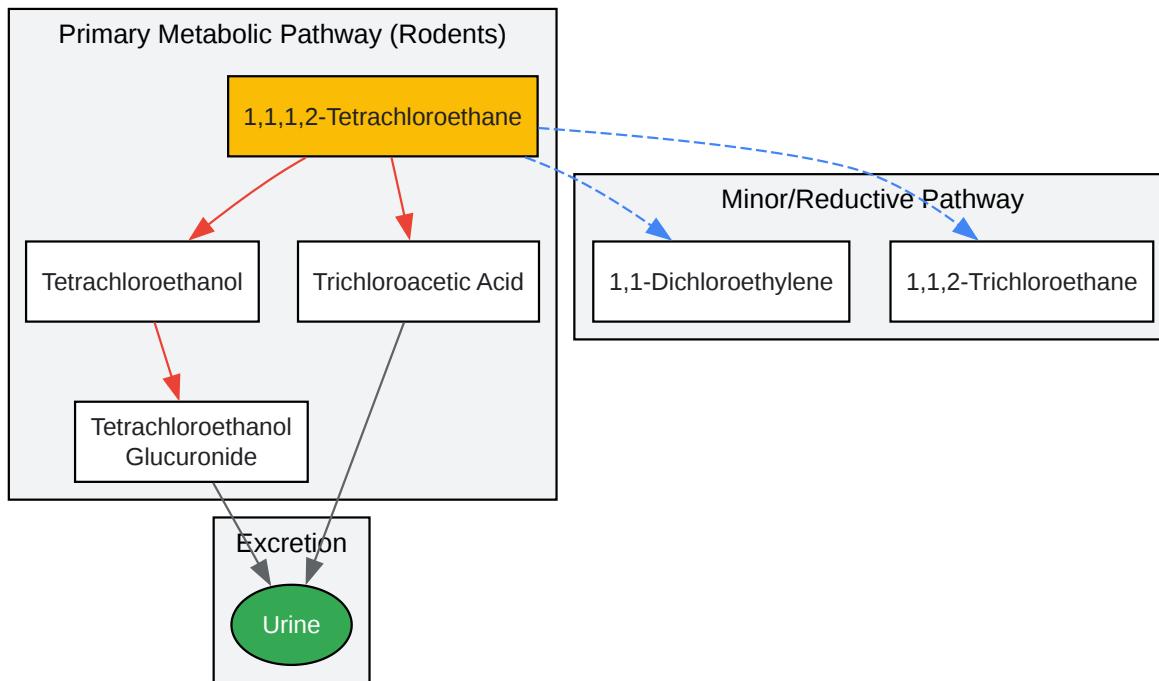

[Click to download full resolution via product page](#)

Diagram 3: Metabolic pathways of **1,1,1,2-tetrachloroethane** in rodents.

Toxicology and Safety

1,1,1,2-Tetrachloroethane is considered hazardous. The International Agency for Research on Cancer (IARC) has classified it as a possible human carcinogen (Group 2B).^{[2][8]} The primary target organs for toxicity are the liver, kidneys, and central nervous system.^[1]

Acute Effects: Inhalation can irritate the nose, throat, and lungs.^[9] High concentrations may cause central nervous system depression, leading to symptoms such as dizziness, headache, nausea, and confusion. It can also cause skin and eye irritation.^[9]

Chronic Effects: Long-term exposure in animal studies has been linked to significant health issues. Two-year gavage studies in rats and mice revealed liver and kidney damage.^[1] Specifically, statistically significant increases in hepatocellular adenoma and carcinoma were observed in male and female mice.^[1]

Table 3: Toxicological Data

Parameter	Species	Route	Value
LD ₅₀	Rat	Oral	670 mg/kg
Carcinogenicity (IARC)	Human	-	Group 2B (Possibly carcinogenic)[2]

| Target Organs | Human / Animal | Inhalation, Oral | Liver, Kidneys, Central Nervous System[1]

|

Safety Precautions: Due to its toxicity, handling requires stringent safety measures.

- Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
- Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials like strong oxidizing agents and strong bases.
- First Aid: In case of exposure, remove the individual to fresh air. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek immediate medical attention.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,1,1,2-Tetrachloroethane - Wikipedia [en.wikipedia.org]
- 3. 1,1,1,2-TETRACHLOROETHANE synthesis - chemicalbook [chemicalbook.com]
- 4. cdc.gov [cdc.gov]

- 5. 1,1,2,2-TETRACHLOROETHANE | Occupational Safety and Health Administration [osha.gov]
- 6. Table 7-1, Analytical Methods for Determining 1,1,2,2-Tetrachloroethane in Biological Materials - Toxicological Profile for 1,1,2,2-Tetrachloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1,1,1,2-Tetrachloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. nj.gov [nj.gov]
- To cite this document: BenchChem. [CAS number 630-20-6 chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7800634#cas-number-630-20-6-chemical-information\]](https://www.benchchem.com/product/b7800634#cas-number-630-20-6-chemical-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com